molecular formula C6H8N2OS B116368 1-methyl-2-(methylthio)-1H-imidazole-4-carbaldehyde CAS No. 149806-15-5

1-methyl-2-(methylthio)-1H-imidazole-4-carbaldehyde

Cat. No.: B116368
CAS No.: 149806-15-5
M. Wt: 156.21 g/mol
InChI Key: BAKUMPJETCOHIU-UHFFFAOYSA-N
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Description

1-Methyl-2-(methylthio)-1H-imidazole-4-carbaldehyde is a heterocyclic compound with the molecular formula C6H8N2OS It is characterized by the presence of an imidazole ring substituted with a methyl group, a methylthio group, and an aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-2-(methylthio)-1H-imidazole-4-carbaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 1-methyl-2-(methylthio)-1H-imidazole.

    Formylation Reaction:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The methylthio group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: 1-Methyl-2-(methylthio)-1H-imidazole-4-carboxylic acid.

    Reduction: 1-Methyl-2-(methylthio)-1H-imidazole-4-methanol.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-Methyl-2-(methylthio)-1H-imidazole-4-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-methyl-2-(methylthio)-1H-imidazole-4-carbaldehyde involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit thyroid peroxidase, an enzyme involved in the synthesis of thyroid hormones . This inhibition can lead to a decrease in thyroid hormone levels, making it useful in the treatment of hyperthyroidism.

Comparison with Similar Compounds

Uniqueness: 1-Methyl-2-(methylthio)-1H-imidazole-4-carbaldehyde is unique due to the presence of the aldehyde group, which allows for further chemical modifications and derivatization. This makes it a versatile intermediate in organic synthesis and pharmaceutical development.

Properties

IUPAC Name

1-methyl-2-methylsulfanylimidazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2OS/c1-8-3-5(4-9)7-6(8)10-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAKUMPJETCOHIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1SC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149806-15-5
Record name 1-methyl-2-(methylsulfanyl)-1H-imidazole-4-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a mixture of 2.65 g (11.4 mmol) of 1,2-dimethyl-isothiourea hydroiodide and 1.00 g (10.4 mmol) of 2-bromo-3-isopropoxy-propenal 8 mL of MeCN was added 1.58 g (11.4 mmol) of K2CO3 (Shilcrat, S. C. et al. J. Org. Chem., 1997, 62, 8449–8454). The mixture was stirred at 35° C. under N2 for 16 h, water (20 ml) was added, and the mixture was extracted with CH2Cl2 (200 mL). The extract was dried over MgSO4, filtered, concentrated, and chromatographed (0 to 100% EtOAc in hexanes) to provide 1.09 g of 3-methyl-2-methylsulfanyl-3H-imidazole-4-carbaldehyde and 284 mg of 1-methyl-2-methylsulfanyl-1H-imidazole-4-carbaldehyde.
Quantity
2.65 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1.58 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-methyl-2-(methylthio)-1H-imidazole-4-carbaldehyde
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1-methyl-2-(methylthio)-1H-imidazole-4-carbaldehyde
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1-methyl-2-(methylthio)-1H-imidazole-4-carbaldehyde
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1-methyl-2-(methylthio)-1H-imidazole-4-carbaldehyde

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